molecular formula C19H13NO2S B5614826 3-(phenylsulfanyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one

3-(phenylsulfanyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B5614826
M. Wt: 319.4 g/mol
InChI Key: GRXVXLNGDXZNPQ-UHFFFAOYSA-N
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Description

3-(Phenylsulfanyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the phenylsulfanyl group adds to its unique chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfanyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the reaction of 2-aminophenol with 2-fluorobenzonitrile in the presence of a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). The reaction proceeds through a nucleophilic aromatic substitution mechanism, followed by cyclization to form the oxazepine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfanyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazepine ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Phenylsulfanyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

Mechanism of Action

The mechanism of action of 3-(phenylsulfanyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the phenylsulfanyl group, which may result in different chemical and biological properties.

    Dibenzo[b,e][1,4]oxazepin-11(5H)-one: Another member of the oxazepine family with a different ring structure.

Uniqueness

The presence of the phenylsulfanyl group in 3-(phenylsulfanyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one distinguishes it from other similar compounds, potentially enhancing its reactivity and biological activity

Properties

IUPAC Name

9-phenylsulfanyl-5H-benzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO2S/c21-19-15-11-10-14(23-13-6-2-1-3-7-13)12-18(15)22-17-9-5-4-8-16(17)20-19/h1-12H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXVXLNGDXZNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC3=C(C=C2)C(=O)NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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